molecular formula C22H18N4O2S B328736 1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA

1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA

Cat. No.: B328736
M. Wt: 402.5 g/mol
InChI Key: FOPRHRQZBLMDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its molecular formula is C22H18N4O2S, and it has a molecular weight of 402.5 g/mol. This compound is known for its unique structural features, which include a benzoxazole ring and a nicotinamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA involves several steps. One common method includes the reaction of 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Scientific Research Applications

1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the benzoxazole and nicotinamide moieties play a crucial role in its activity .

Comparison with Similar Compounds

1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA can be compared with other similar compounds, such as:

    N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide: This compound has a similar structure but includes a nitro group, which may alter its chemical and biological properties.

    N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide: This compound features a furan ring instead of a nicotinamide moiety, leading to different reactivity and applications.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H18N4O2S/c1-13-9-14(2)19-18(10-13)25-21(28-19)15-5-3-7-17(11-15)24-22(29)26-20(27)16-6-4-8-23-12-16/h3-12H,1-2H3,(H2,24,26,27,29)

InChI Key

FOPRHRQZBLMDMW-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CN=CC=C4)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CN=CC=C4)C

Origin of Product

United States

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